5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Overview
Description
5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 4-nitrophenyl group and a 2-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzohydrazide with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines, thiols, base (e.g., sodium hydroxide, NaOH)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Reduction: 5-(4-aminophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Sulfoxides or sulfones of the thienyl group
Scientific Research Applications
5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has several scientific research applications, including:
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-nitrophenyl)-1,2,4-oxadiazole: Lacks the thienyl group, which may affect its electronic properties and reactivity.
3-(2-thienyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group, which may influence its biological activity and chemical behavior.
5-(4-aminophenyl)-3-(2-thienyl)-1,2,4-oxadiazole:
Uniqueness
5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is unique due to the presence of both the nitrophenyl and thienyl groups, which confer distinct electronic and steric properties. These features make the compound versatile for various applications in materials science, medicinal chemistry, and organic synthesis.
Properties
IUPAC Name |
5-(4-nitrophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)12-13-11(14-18-12)10-2-1-7-19-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKOCQRSHMZZPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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